molecular formula C20H25N3 B13101395 4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine

4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine

Cat. No.: B13101395
M. Wt: 307.4 g/mol
InChI Key: GCZKJOIGZADINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine is a complex organic compound with a unique structure that includes a dibenzoannulene core and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine typically involves multiple steps. One common method starts with the preparation of 10,11-dihydro-5H-dibenzoa,dannulen-5-one, which is then subjected to various reactions to introduce the piperazine moiety. For example, the reaction of 10,11-dihydro-5H-dibenzoa,dannulen-5-one with piperazine under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. For instance, the use of palladium catalysts in the presence of aromatic compounds can facilitate the formation of the target product .

Chemical Reactions Analysis

Types of Reactions

4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the dibenzoannulene core .

Scientific Research Applications

4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine is unique due to its combination of a dibenzoannulene core and a piperazine moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H25N3

Molecular Weight

307.4 g/mol

IUPAC Name

4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethyl)piperazin-1-amine

InChI

InChI=1S/C20H25N3/c21-23-13-11-22(12-14-23)15-20-18-7-3-1-5-16(18)9-10-17-6-2-4-8-19(17)20/h1-8,20H,9-15,21H2

InChI Key

GCZKJOIGZADINX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)CN4CCN(CC4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.